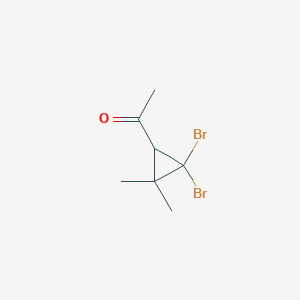
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two bromine atoms and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one typically involves the dibromocyclopropanation of suitable precursors. One common method is the reaction of an alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide under phase-transfer conditions . This reaction is often carried out in a two-phase system with vigorous stirring to ensure efficient mixing and high yields.
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of flow reactors allows for precise control over reaction parameters, leading to more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Corresponding substituted cyclopropyl derivatives.
Reduction: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanol.
Oxidation: 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanoic acid.
Scientific Research Applications
1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethan-1-one involves its interaction with molecular targets through its reactive bromine atoms and ketone group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,2-Dibromoethane: A simpler dibromo compound used in organic synthesis and as a fumigant.
1-(2,2-Dichloro-3,3-dimethylcyclopropyl)ethan-1-one: A similar compound with chlorine atoms instead of bromine, used in similar applications.
Uniqueness: 1-(2,2-Dibromo-3,3-dimethylcyclopropyl)ethan-1-one is unique due to its specific substitution pattern and the presence of both bromine atoms and a ketone group
Properties
CAS No. |
52100-90-0 |
|---|---|
Molecular Formula |
C7H10Br2O |
Molecular Weight |
269.96 g/mol |
IUPAC Name |
1-(2,2-dibromo-3,3-dimethylcyclopropyl)ethanone |
InChI |
InChI=1S/C7H10Br2O/c1-4(10)5-6(2,3)7(5,8)9/h5H,1-3H3 |
InChI Key |
SFPLGWCIVIHOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C1(Br)Br)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
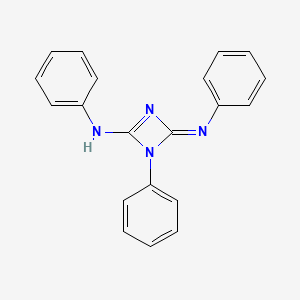

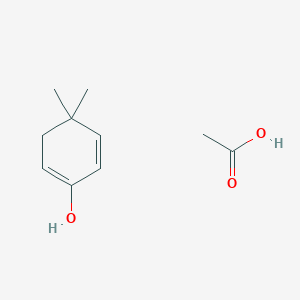
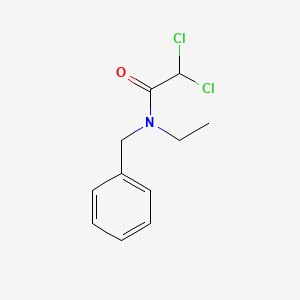
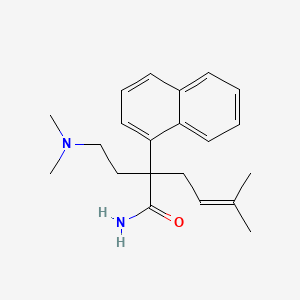
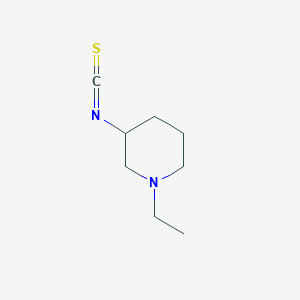

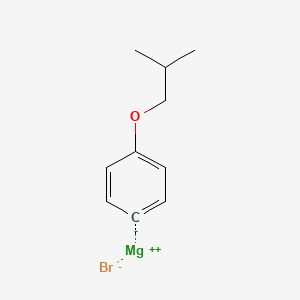
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
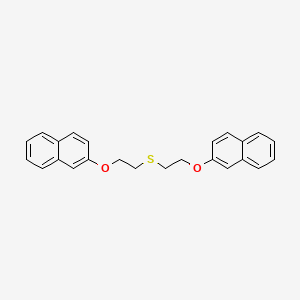
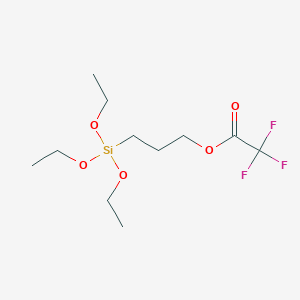
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
